Bromine vs. Chlorine Substituent Effect on Lipophilicity in N,N-Diheterocyclic Propanamides
The target compound’s 2‑bromophenyl group confers higher lipophilicity than the 3‑chlorophenyl analog, 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide. For structurally related furan/thiophene amide pairs, the replacement of chlorine by bromine increases calculated log P by ≈0.3–0.5 units and elevates reversed-phase HPLC retention by 8–15 %, trends that correlate positively with antiproliferative activity in A431 cells [1]. Although no direct head-to-head measurement exists for this exact pair, the compound’s enhanced lipophilicity is predicted to shift A431 LD50 values by an estimated 5–15 % relative to the chlorinated congener, assuming a Hansch-type parabolic relationship [1].
| Evidence Dimension | Predicted lipophilicity (clog P) and HPLC retention shift |
|---|---|
| Target Compound Data | clog P ~3.8–4.3 (estimated from fragment constants); HPLC log k increase predicted vs. chlorophenyl analog |
| Comparator Or Baseline | 3-(3-Chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide (clog P ~3.5, estimated) |
| Quantified Difference | Δclog P ≈ +0.3 to +0.5 units; HPLC retention increase ≈ +8–15 % |
| Conditions | clog P calculated via fragment-based method (CLOGP algorithm); HPLC retention modelled from Bober et al. 2012 dataset on furan-thiophene amides [1]. |
Why This Matters
Higher lipophilicity often translates to enhanced membrane permeability and altered intracellular accumulation, making this compound a more suitable candidate for cellular assays requiring moderate-to-high passive diffusion.
- [1] Bober, L., Kawczak, P., & Baczek, T. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences, 13(6), 6665–6678. DOI: 10.3390/ijms13066665. View Source
